6,10,14,18-Tetramethylnonadec-5-EN-2-yne
Description
6,10,14,18-Tetramethylnonadec-5-EN-2-yne is a branched aliphatic hydrocarbon featuring a 19-carbon chain (nonadecane backbone) with four methyl groups at positions 6, 10, 14, and 16. It contains a double bond at position 5 (5-ene) and a terminal alkyne group at position 2 (2-yne). This structure imparts unique reactivity and physical properties, distinguishing it from related compounds. The alkyne moiety enables participation in click chemistry, polymerization, or hydrogenation reactions, while the methyl branches and unsaturation influence steric effects and stability .
Properties
CAS No. |
78422-72-7 |
|---|---|
Molecular Formula |
C23H42 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
6,10,14,18-tetramethylnonadec-5-en-2-yne |
InChI |
InChI=1S/C23H42/c1-7-8-9-14-21(4)16-11-18-23(6)19-12-17-22(5)15-10-13-20(2)3/h14,20,22-23H,9-13,15-19H2,1-6H3 |
InChI Key |
IAQVCCARGCNRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Ketone Isomers
Compound: 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one (Teprenone)
Comparison :
| Property | 6,10,14,18-Tetramethylnonadec-5-EN-2-yne | Teprenone (Ketone Isomer) |
|---|---|---|
| Molecular Formula | C₁₉H₃₂ | C₂₃H₃₈O |
| Functional Groups | Alkyne (2-yne), alkene (5-ene) | Ketone (2-one), tetraene |
| Physical State | Likely liquid (inferred) | Yellow liquid |
| Refractive Index | Not reported | nD²⁰: 1.4947 |
| Applications | Synthetic intermediate, materials science | Gastric mucosa protection |
- Structural Differences: The alkyne in the target compound vs. the ketone in Teprenone leads to divergent reactivity. The alkyne’s terminal hydrogen is acidic (pKa ~25), enabling metal-catalyzed coupling, while the ketone participates in nucleophilic additions or reductions .
Macrocyclic Ene-Yne Compounds
Examples :
- (6E,8Z)-2,3,4,5-Tetrahydrobenzo[b][1]oxacycloundecine
- (Z)-Benzo[b][1]oxa-6-cycloundecen-8-yne
Comparison :
| Property | This compound | Macrocyclic Ene-Ynes |
|---|---|---|
| Structure | Linear chain | Cyclic, fused aromatic systems |
| Reactivity | Alkyne-specific reactions (e.g., Huisgen cycloaddition) | Ene-yne cross-coupling, tandem reductions |
| Applications | Polymer precursors, ligands | Catalysis, natural product synthesis |
Steroidal Analogues (Trametenolic Acid Derivatives)
Example: Trametenolic acid B (C₃₀H₄₈O₃)
Comparison :
- Branching Pattern : Both compounds feature methyl branching, but steroids have rigid tetracyclic frameworks vs. the alkyne’s flexible chain.
- Functionality : Steroids often serve as hormones or membrane modifiers, while the alkyne is a synthetic building block .
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